N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, fluorobenzene derivatives, and various reagents to form the dihydropyrimido[1,2-a]benzimidazole core. Common reaction conditions may involve:
Heating: Elevated temperatures to facilitate reactions.
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-phenyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- N-(2,4-dimethylphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H23FN4O |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H23FN4O/c1-15-8-13-20(16(2)14-15)29-25(32)23-17(3)28-26-30-21-6-4-5-7-22(21)31(26)24(23)18-9-11-19(27)12-10-18/h4-14,24H,1-3H3,(H,28,30)(H,29,32) |
InChI Key |
NCZZDYJSOQMMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)F)C)C |
Origin of Product |
United States |
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